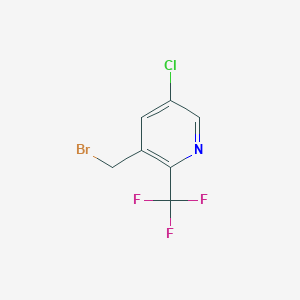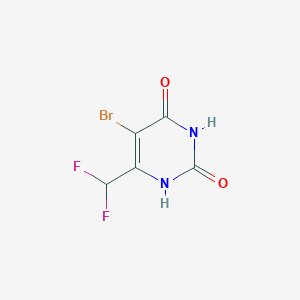
N-(1-(Ethylsulfonyl)propan-2-yl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(Ethylsulfonyl)propan-2-yl)thietan-3-amine: is a chemical compound with the molecular formula C8H17NO2S2 and a molecular weight of 223.35 g/mol . It is primarily used for research purposes and is known for its unique structural features, which include a thietan ring and an ethylsulfonyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Ethylsulfonyl)propan-2-yl)thietan-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of thietan-3-amine with ethylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(Ethylsulfonyl)propan-2-yl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones , while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
N-(1-(Ethylsulfonyl)propan-2-yl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-(Ethylsulfonyl)propan-2-yl)thietan-3-amine involves its interaction with specific molecular targets. The ethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-(Ethylsulfonyl)propan-2-yl)thietan-3-amine: can be compared with other thietan derivatives and sulfonyl-containing compounds.
Thietan-3-amine: Lacks the ethylsulfonyl group, making it less reactive in certain chemical reactions.
Ethylsulfonyl chloride: Used as a reagent in the synthesis of this compound but lacks the thietan ring.
Uniqueness
The unique combination of the thietan ring and the ethylsulfonyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H17NO2S2 |
|---|---|
Poids moléculaire |
223.4 g/mol |
Nom IUPAC |
N-(1-ethylsulfonylpropan-2-yl)thietan-3-amine |
InChI |
InChI=1S/C8H17NO2S2/c1-3-13(10,11)6-7(2)9-8-4-12-5-8/h7-9H,3-6H2,1-2H3 |
Clé InChI |
CDVXNDYWMLDIIE-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)CC(C)NC1CSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine](/img/structure/B13014198.png)




![7,7-Difluoro-2-azaspiro[4.5]decane](/img/structure/B13014226.png)
![3'-Chloro-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13014231.png)



![tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13014262.png)

![7-(tert-Butoxycarbonyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13014281.png)
